Antimicrobial Agents: Researchers synthesized a series of 2-(1-methyl-2-methylsulfonyl-1H-imidazol-5-yl)-5-alkylthio and 5-alkylsulfonyl-1,3,4-thiadiazole derivatives as potential antimicrobial agents. This highlights the potential of 1-methyl-1H-imidazol-5-amine derivatives in combating microbial infections. []
Antioxidant Prodrugs: The development of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid as mitochondria-targeted prodrugs of the antioxidant methimazole demonstrates the potential of this scaffold in delivering antioxidants to specific cellular compartments. []
Pharmacological Tools: Research on 3-(1-alkyl-1H-imidazol-5-yl)-1H-indole-5-carboxamides led to the identification of low-basicity 5-HT7 receptor agonists, specifically compounds 7 (AH-494) and 13. These compounds demonstrated potential as pharmacological tools due to their favorable ADMET properties and in vivo activity in reversing MK-801-induced cognitive deficits and alleviating stress-induced hyperthermia. []
Positron Emission Tomography (PET) Ligands: BU99008 (6), a tritiated derivative of 1-methyl-1H-imidazol-5-amine, has been investigated as a potential PET radioligand for the imidazoline2 binding site (I2BS). Its high affinity for I2BS, selectivity over α2‐adrenoceptor, and heterogenous uptake into the rat brain support its potential for imaging I2BS in vivo. []
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4